Dodecyltrimethylammonium bromide

Übersicht

Beschreibung

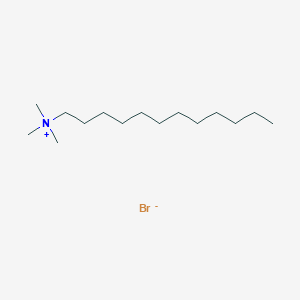

Dodecyltrimethylammonium bromide (DTAB), a cationic surfactant with the chemical formula $ \text{C}{12}\text{H}{25}(\text{CH}3)3\text{N}^+\text{Br}^- $, is widely used in colloid chemistry, nanotechnology, and biomedical applications. Its critical micelle concentration (CMC) in water ranges from 14–16 mM at 298.15 K, making it suitable for studies on micellization, solubilization, and surface tension reduction . DTAB is biodegradable, non-toxic, and cost-effective compared to other quaternary ammonium surfactants . Its amphiphilic structure enables interactions with biomolecules, dyes, and polymers, as demonstrated in protein-surfactant complexes and nanomaterial synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dodecyltrimethylammonium bromide is typically synthesized through the quaternization of dodecylamine with methyl bromide. The reaction is carried out in an organic solvent such as acetone or ethanol under reflux conditions. The product is then purified by recrystallization from acetone and washed with diethyl ether .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization reactions in continuous reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and crystallization .

Analyse Chemischer Reaktionen

Interaction with Nucleic Acids

DTAB exhibits strong electrostatic interactions with DNA due to its positively charged head group binding to negatively charged phosphate backbones. Single-molecule force spectroscopy reveals:

| Parameter | Observation | Source |

|---|---|---|

| DNA compaction | Occurs at ≥5 mM DTAB concentrations | |

| Binding affinity | Enhanced in high ionic strength | |

| Hydrophobic interaction | Stabilizes DNA-DTAB complexes |

These interactions enable applications in DNA extraction by disrupting hydrogen bonds between DNA and proteins, facilitating purification .

Micellization and Solubilization

DTAB forms micelles above its critical micelle concentration (CMC), which varies with temperature and ionic strength:

| Condition | CMC (mM) | Micelle Size (nm) | Source |

|---|---|---|---|

| Pure water (25°C) | 15.6 | 2.8–3.2 | |

| 0.1 M NaCl (25°C) | 4.2 | 3.5–4.0 |

Micelles solubilize hydrophobic compounds like curcumin, altering fluorescence spectra and increasing anisotropy values at >10 mM DTAB . This property is exploited in drug delivery systems.

Reactions with Organic Dyes and Pollutants

DTAB’s surfactant properties enhance adsorption and precipitation of organic molecules:

-

Malachite Green Dye Removal :

-

Reactive Brilliant Blue KN-R Precipitation :

Wissenschaftliche Forschungsanwendungen

Biological Applications

1.1 Protein Solubilization and Extraction

DTAB is extensively used for solubilizing proteins and peptides, which is crucial in proteomics research. It disrupts cell membranes, facilitating the release of intracellular proteins for analysis. This property is particularly beneficial in studies involving membrane proteins, which are often difficult to extract using conventional methods .

1.2 DNA Extraction

The compound also plays a significant role in DNA extraction procedures. Its ability to interact with DNA allows for the efficient release of DNA from cellular components, making it an essential tool for purifying DNA from various biological samples such as tissues and microorganisms .

1.3 Cell Lysis

DTAB is effective in lysing cells, which is important for accessing cellular contents in various biological studies. This application is vital for enzyme assays and cellular component analysis .

Analytical Chemistry Applications

2.1 Sample Preconcentration

DTAB has been employed as a sweeping carrier for the preconcentration of negatively charged solutes during electrophoresis. A study demonstrated that using DTAB below its critical micelle concentration (CMC) significantly enhances the sensitivity of oligonucleotide detection, achieving a 112-fold increase compared to traditional methods .

2.2 Electrophoretic Studies

Research on the electrophoretic properties of DTAB revealed its stability and behavior in different ionic environments. The zeta potential measurements indicated that DTAB forms nonmicellar aggregates at low concentrations, which can influence its practical applications in various analytical techniques .

Material Science Applications

3.1 Interaction with Nanoparticles

DTAB has been studied for its interactions with silica nanoparticles, where it aids in stabilizing nanoparticle suspensions and improving their rheological properties. This interaction is crucial for developing nanofluids with enhanced thermal conductivity and stability .

3.2 Clay Modification

The adsorption behavior of DTAB on montmorillonite clays has been investigated, showing that it can modify the interlayer spacing through cation exchange processes. This modification can enhance the properties of clay-based materials used in various industrial applications .

Environmental Applications

4.1 Biodegradation Studies

Recent studies have identified bacteria capable of degrading DTAB in wastewater treatment settings, highlighting its environmental impact and potential biodegradation pathways. This research is essential for assessing the ecological risks associated with cationic surfactants in aquatic environments .

Data Tables

| Application Area | Specific Use | Impact/Benefit |

|---|---|---|

| Biological Research | Protein solubilization | Facilitates analysis of membrane proteins |

| DNA extraction | Efficient purification from complex biological samples | |

| Cell lysis | Access to intracellular components | |

| Analytical Chemistry | Sample preconcentration | 112-fold sensitivity enhancement in oligonucleotide detection |

| Electrophoretic studies | Insights into surfactant behavior in ionic solutions | |

| Material Science | Interaction with nanoparticles | Improved stability and thermal properties of nanofluids |

| Clay modification | Enhanced material properties through cation exchange | |

| Environmental Science | Biodegradation studies | Understanding ecological impacts of cationic surfactants |

Case Studies

- A study demonstrated the effectiveness of DTAB in enhancing the detection sensitivity of thrombin aptamers using a preconcentration method that significantly outperformed traditional techniques .

- Research on the interaction between DTAB and calf thymus DNA provided insights into binding energetics, revealing how DTAB can stabilize DNA structures during various biochemical assays .

Wirkmechanismus

Dodecyltrimethylammonium bromide exerts its effects primarily through electrostatic and hydrophobic interactions. The cationic head group interacts with negatively charged molecules such as DNA and cell membranes, while the hydrophobic tail disrupts lipid bilayers, leading to cell lysis and solubilization of membrane-bound proteins . This dual mechanism makes it effective in various biological and chemical processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2.1. Structural and Micellar Properties

Table 1: Key Properties of DTAB and Analogous Surfactants

Key Findings:

- Alkyl Chain Length: CMC decreases with increasing chain length (e.g., DTAB vs. CTAB) due to enhanced hydrophobicity .

- Counterion Effect: Br⁻ yields lower CMC than Cl⁻ (e.g., DTAB vs. DTAC) because bromide’s larger size reduces electrostatic repulsion in micelles .

- Micellar Morphology: DTAB forms spherical micelles, while DDAB and Gemini surfactants form bilayers or vesicles due to double alkyl chains .

2.2. Functional Comparisons

A. Solubilization and Interactions

- DTAB exhibits weaker dye-binding affinity compared to CTAB due to shorter alkyl chains but shows co-assembly with azo dyes in mixed systems .

- DTAB’s interaction with α-cyclodextrin forms 1:1 and 1:2 host-guest complexes, useful in drug delivery .

2.3. Research Highlights

- Electrolyte Effects: Sodium salts (NaCl, Na₂SO₄) reduce DTAB’s CMC by screening electrostatic repulsions, whereas organic electrolytes (tetraalkylammonium bromides) increase CMC by competing for counterions .

- Temperature Dependence: DTAB’s micellization is entropy-driven above 300 K, with $\Delta H^\circ$ and $\Delta S^\circ$ values comparable to CTAB but less temperature-sensitive .

- Mixed Systems: DTAB-SDS mixtures form catanionic vesicles with tunable surface charge, applicable in gene delivery .

Advantages and Limitations of DTAB

Biologische Aktivität

Dodecyltrimethylammonium bromide (DTAB) is a cationic surfactant widely used in biological and biochemical research due to its unique properties. This article explores the biological activity of DTAB, focusing on its interactions with biomolecules, applications in various biological processes, and relevant case studies.

- Chemical Structure : DTAB is composed of a dodecyl chain (C12H25) attached to a trimethylammonium group, making it a quaternary ammonium compound.

- Solubility : Highly soluble in water, with a solubility of approximately 954 g/L at 20 °C .

- Density : 1.17 g/cm³ at 20 °C .

DTAB exhibits its biological activity primarily through:

- Electrostatic Interactions : The cationic nature of DTAB allows it to interact with negatively charged biomolecules, such as DNA and proteins. This interaction can lead to conformational changes in these biomolecules.

- Hydrophobic Interactions : The long hydrophobic dodecyl chain facilitates the aggregation and compaction of biomolecules, influencing their stability and function.

1. DNA Extraction and Purification

DTAB is effectively used in DNA extraction protocols due to its ability to disrupt cell membranes and solubilize nucleic acids. It facilitates the release of DNA from cellular components, which is critical for subsequent purification and analysis .

2. Cell Lysis

The surfactant's capacity to lyse cells makes it valuable in proteomics research. By disrupting cell membranes, DTAB allows for the extraction of proteins and other intracellular components necessary for various assays .

3. Biodegradation Studies

Recent studies have identified bacterial strains capable of degrading DTAB, such as Pseudomonas fluorescens, which were isolated from activated sludge . This highlights the environmental implications of DTAB usage and its potential for bioremediation applications.

Study on DNA Interaction

A significant study investigated the interaction between DTAB and calf thymus DNA using various techniques like potentiometric measurements and UV spectrophotometry. The findings revealed that DTAB binds to DNA through electrostatic interactions, leading to conformational changes that can affect biological processes such as replication and transcription .

Key Findings:

- The binding isotherms indicated that the first molecule of DTAB binds through electrostatic interaction, causing significant structural changes in DNA.

- Subsequent binding was attributed to hydrophobic interactions, with a notable transition point where the electrostatic contribution became predominant .

Electrophoretic Properties

Another study focused on the electrophoretic behavior of DTAB in solution. It was found that at low concentrations, the zeta potential remained constant; however, as concentration increased beyond the critical micellar concentration (CMC), significant changes occurred due to micelle formation . This behavior is crucial for understanding how DTAB can be utilized in various biochemical assays.

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| DNA Extraction | Facilitates cell lysis and nucleic acid release for purification |

| Protein Solubilization | Disrupts membranes to extract proteins for analytical purposes |

| Biodegradation | Degraded by specific bacteria, indicating potential for environmental remediation |

| Electrophoretic Behavior | Exhibits unique charge characteristics that influence its application in biochemical assays |

Q & A

Basic Research Questions

Q. How can the critical micelle concentration (CMC) of DTAB be experimentally determined in aqueous or mixed solvent systems?

The CMC of DTAB is typically measured using conductometry or surface tension techniques . For example, in ethanol-water mixtures, conductivity measurements reveal a sharp inflection point in specific conductance vs. surfactant concentration plots, indicating CMC. The presence of electrolytes (e.g., ZnSO₄) lowers CMC due to charge screening effects, while organic solvents like ethanol increase CMC by disrupting micelle formation .

Q. What experimental approaches are used to study DTAB-protein interactions, such as with bovine serum albumin (BSA)?

Apparent molar volume (Vφ) and viscosity (η) measurements in aqueous solutions (0.0002–0.0008 M DTAB) are key. These parameters help quantify hydration changes and conformational shifts in BSA upon surfactant binding. Negative staining-TEM and dynamic light scattering (DLS) further characterize aggregate morphology .

Q. How do solvent media (e.g., ammonia, ethanol) influence DTAB's physicochemical properties?

Volumetric and viscometric studies in aqueous ammonia show that DTAB’s apparent molar volume increases with ammonia concentration due to reduced electrostriction. Ethanol-water mixtures alter micelle geometry, shifting from spherical to rod-like structures at higher ethanol fractions .

Q. What methods are employed to analyze DTAB’s adsorption behavior in environmental applications?

Adsorption isotherm models (e.g., Langmuir, Freundlich) are applied to DTAB-dye systems (e.g., Malachite Green). Kinetic studies using pseudo-first/second-order models quantify adsorption rates, while FTIR/XPS identifies binding mechanisms (e.g., electrostatic, hydrophobic) .

Advanced Research Questions

Q. How does DTAB induce DNA compaction, and what techniques validate this process?

DTAB compacts DNA via electrostatic neutralization of phosphate groups. Atomic force microscopy (AFM) reveals rod- or network-like DNA-DTAB complexes at varying DTAB concentrations. Magnetic tweezers quantify compaction forces, while magnesium ions synergistically enhance condensation by bridging DNA strands .

Q. What mechanisms govern DTAB-curcumin interactions in buffered systems?

Absorption spectroscopy and fluorescence anisotropy track structural changes in curcumin at pH 5.0. At low DTAB concentrations (<5 mM), curcumin’s feruloyl unit binds to surfactant monomers, reducing fluorescence. Above CMC, micellar encapsulation increases fluorescence intensity and blue-shifts emission peaks due to restricted molecular motion .

Q. How do mixed micelle systems (e.g., DTAB/SDS) enhance coacervation for pollutant extraction?

Hexafluoroisopropanol (HFIP) induces coacervation in DTAB/SDS catanionic systems. Phase separation is optimized by adjusting surfactant ratios and HFIP concentration (e.g., 10% v/v). This method extracts polar sulfonamides with >90% efficiency, validated via HPLC-UV .

Q. What thermodynamic parameters describe DTAB micellization in electrolyte solutions?

Isothermal titration calorimetry (ITC) measures enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of micellization. In NaCl solutions, ΔG becomes more negative with increasing ionic strength, favoring micelle formation. Small-angle neutron scattering (SANS) correlates micelle size/shape with thermodynamic stability .

Q. How does DTAB modulate enzymatic activity in biocatalytic systems?

Dual-reporter assays (e.g., cyanine fluorescent protein and bacterial luciferase) track microbial viability under DTAB exposure. Sub-CMC concentrations enhance membrane permeability, boosting substrate uptake, while supra-CMC levels disrupt cell integrity, reducing activity .

Q. What role does DTAB play in responsive self-assembling materials (e.g., block copolymer composites)?

DTAB interacts with poly(ethylene glycol)-b-poly(sodium glutamate) via electrostatic and hydrophobic forces. Cryogenic TEM and circular dichroism show micelle-to-vesicle transitions at specific DTAB/polymer ratios. Zeta potential measurements confirm charge reversal during structural shifts .

Q. Data Contradictions and Resolution

- CMC Variability : Reported CMC values for DTAB range from 14–16 mM in pure water but differ in mixed solvents. Discrepancies arise from measurement techniques (e.g., conductometry vs. surface tension) and impurities. Standardize solvents and calibrate equipment to minimize errors .

- DNA Compaction Efficiency : Some studies report DTAB alone induces compaction, while others require Mg²⁺. Resolution lies in ionic strength: DTAB suffices at high concentrations (>20 mM), but Mg²⁺ lowers the threshold via cooperative binding .

Eigenschaften

IUPAC Name |

dodecyl(trimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H34N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWSAJYUBXQQDR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H34BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10182-91-9 (Parent) | |

| Record name | 1-Dodecanaminium, N,N,N-trimethyl-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5044366 | |

| Record name | Dodecyltrimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White to light yellow odorless powder; Hygroscopic; [Acros Organics MSDS] | |

| Record name | 1-Dodecanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecyltrimethylammonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14013 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1119-94-4 | |

| Record name | Dodecyltrimethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dodecanaminium, N,N,N-trimethyl-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dodecanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecyltrimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyltrimethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURTRIMONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IC8NZ97S2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.